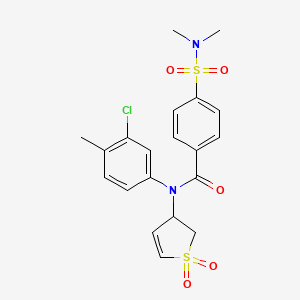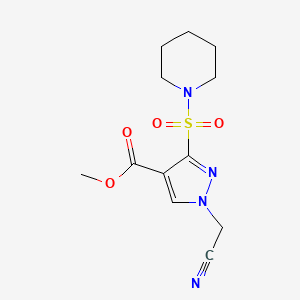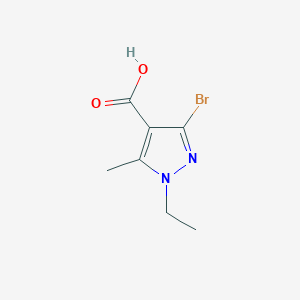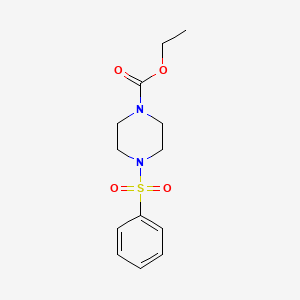
Gallium trinitrate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium trinitrate hydrate, also known as Gallium (III) nitrate hydrate, is used in the preparation of gallium nitride and other gallium compounds . It acts as a drug used to treat symptomatic hypercalcemia secondary to cancer . It finds application as an antineoplastic agent and also as an acting agent for the treatment of bone-resorptive diseases .
Synthesis Analysis
Gallium (III) nitrate hydrate is the potential precursor for the synthesis of other gallium compounds . It is used in the preparation of gallium nitride, which is used as a solar cell array for satellites . The thermal decomposition of gallium nitrate hydrate has been studied .Molecular Structure Analysis
The structure of Gallium (III) nitrate hydrate contains two distinct octahedral Ga (OH2)6 units which are involved in intermolecular hydrogen bonding with the three nitrate anions and three water molecules within the asymmetric unit .Chemical Reactions Analysis
Gallium (III) nitrate hydrate is used as a catalyst in the epoxidation of olefins in the presence of hydrogen peroxide . It is also used as a dopant in the preparation of ZnO nanorod arrays . The addition of Ga can improve the luminescence quality of ZnO nanorods .Physical And Chemical Properties Analysis
Gallium (III) nitrate is a white crystal or powder . It is stable, an oxidizer, and a combustible material . It is incompatible with reducing agents .Scientific Research Applications
Interaction with Serum Proteins and Tissue Distribution
- Gallium(III) compounds like Tris(8-quinolinolato)gallium(III) show promise in anticancer drug research. Studies using X-ray absorption spectroscopy reveal that these compounds remain stable under physiological conditions, maintain their coordination environment in the presence of serum proteins like apotransferrin and human serum albumin, and exhibit similar distribution patterns to essential trace elements in tumor and liver tissue (Hummer et al., 2012).
Catalytic Properties in Organic Synthesis
- Gallium halides, due to their unique catalytic properties as effective Lewis acids, have been employed in various organic transformations, including alkylation, allylation, radical reactions, and coupling reactions. These properties make gallium halides valuable in synthesizing a wide range of chemical building blocks (Gupta & O’Sullivan, 2013).
Potential in Nuclear Diagnostic Imaging
- Gallium complexes with specialized chelators have been explored for potential applications in nuclear diagnostic imaging. Investigations into the physico-chemical and in vivo properties of these complexes suggest their suitability as probes for such imaging techniques, due to their high stability and quick renal clearance (Chaves et al., 2011).
Hydration Structure Studies
- The structure of hydrated gallium(III) ions has been a subject of study using large-angle X-ray scattering and extended X-ray absorption fine structure techniques. These studies help in understanding the coordination and hydration properties of gallium ions in various solutions, which is crucial for their application in different fields (Lindqvist-Reis et al., 1998).
Application in Liquid Metal Technologies
- The unique properties of gallium, such as low toxicity, low vapor pressure, and the formation of a thin oxide layer on its surface, open up numerous applications in areas like soft electrodes, sensors, microfluidic devices, self-healing circuits, and stretchable electronics. The oxide layer, in particular, has been found to enable many new uses for liquid gallium (Dickey, 2014).
Mechanism of Action
Target of Action
Gallium trinitrate hydrate primarily targets the bone, where it exhibits antiresorptive and hypocalcemic effects . This compound is a nitrate salt of the gallium cation, a heavy metal that has been used as a diagnostic agent .
Mode of Action
The mode of action of this compound involves inhibiting calcium resorption from bone, possibly blocking osteoclast activity and reducing increased bone turnover . Preclinical studies have shown that gallium dose-dependently accumulates in areas of high bone turnover, where it is incorporated into hydroxyapatite . This makes the bone less susceptible to dissolution and osteoclast-mediated resorption .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to bone metabolism. By inhibiting calcium resorption, this compound disrupts the normal cycle of bone remodeling, leading to a decrease in bone turnover . This can have downstream effects on the homeostasis of calcium and phosphate in the body.
Pharmacokinetics
It is known that gallium, the active component of this compound, can accumulate in areas of high bone turnover This suggests that the compound may have a high degree of bioavailability in these areas
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in bone metabolism. By inhibiting calcium resorption, this compound can reduce bone turnover and potentially alter the structure and strength of the bone . Importantly, no cytotoxic effects were observed on bone cells in drug-treated animals .
Safety and Hazards
Gallium (III) nitrate hydrate may intensify fire as it is an oxidizer . It causes skin irritation and serious eye irritation . It is advised to keep away from heat, store away from clothing and combustible materials, and take any precaution to avoid mixing with combustibles . After handling, it is recommended to wash skin thoroughly and wear protective gloves, eye protection, and face protection .
Biochemical Analysis
Biochemical Properties
Gallium Trinitrate Hydrate has been reported to possess antiresorptive and hypocalcemic effects on bone . It has also been used as a precursor for the preparation of nanoporous TiO2-Ga2O3 binary metal oxide films and powders by the sol-gel method .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It has been used to treat symptomatic hypercalcemia secondary to cancer . It acts by inhibiting calcium resorption from bone, possibly blocking osteoclast activity and reducing increased bone turnover .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It has been reported to inhibit replicative DNA synthesis, with the major gallium-specific target probably being ribonucleotide reductase . Gallium also competes with magnesium in DNA binding, as its DNA affinity is 100 times higher than that of magnesium .
Temporal Effects in Laboratory Settings
It is known that Gallium dose-dependently accumulates in areas of high bone turnover, where it is incorporated into hydroxyapatite, making it less susceptible to dissolution and osteoclast-mediated resorption .
Metabolic Pathways
It is known that Gallium atoms are bound to the phosphates of DNA at low gallium concentrations, forming a stable complex .
Transport and Distribution
It is known that Gallium is mostly found within the cell as a salt in lysosomes .
properties
IUPAC Name |
dinitrooxygallanyl nitrate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ga.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFORYDECCQDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])O[Ga](O[N+](=O)[O-])O[N+](=O)[O-].O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaH2N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(m-tolyl)urea](/img/structure/B2681164.png)
![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethoxy]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyran-4-one](/img/structure/B2681165.png)

![6-(3-Methoxyphenyl)-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2681167.png)

![[3-(3,4-Dimethylphenyl)-1-adamantyl]methylamine](/img/structure/B2681171.png)
![2-Nitro-N-[(2S,3R)-6-oxo-2-piperidin-4-ylpiperidin-3-yl]benzenesulfonamide](/img/structure/B2681172.png)
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(o-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2681176.png)
![2-amino-N-butyl-1-(4-morpholinophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2681177.png)
![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2681178.png)


